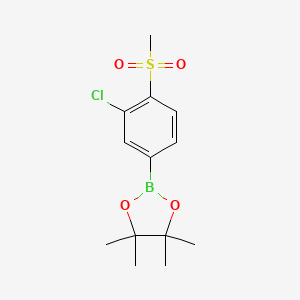

2-(3-Chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-Chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a pinacol-protected boron atom attached to a substituted phenyl ring. The phenyl group is functionalized with a 3-chloro substituent and a 4-methylsulfonyl (mesyl) group. The methylsulfonyl moiety is a strong electron-withdrawing group (EWG), which enhances the electrophilicity of the boron atom, making the compound highly reactive in cross-coupling reactions such as Suzuki-Miyaura couplings . Its molecular formula is C₁₃H₁₈BClO₄S, with a molecular weight of 316.61 g/mol. The compound is typically used in pharmaceutical and materials science research due to its stability and reactivity under catalytic conditions .

Properties

Molecular Formula |

C13H18BClO4S |

|---|---|

Molecular Weight |

316.6 g/mol |

IUPAC Name |

2-(3-chloro-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C13H18BClO4S/c1-12(2)13(3,4)19-14(18-12)9-6-7-11(10(15)8-9)20(5,16)17/h6-8H,1-5H3 |

InChI Key |

ICMHOQNMIQYTPW-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

This is the most common and efficient method for preparing aryl boronic esters.

$$

\text{Ar–X} + \text{B}2\text{pin}2 \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{Ar–Bpin} + \text{Byproducts}

$$

- Substrate: 3-chloro-4-(methylsulfonyl)phenyl halide (commonly bromide or iodide).

- Reagents: Bis(pinacolato)diboron (B2pin2), base (e.g., potassium acetate or potassium carbonate).

- Catalyst: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.

- Solvent: Polar aprotic solvents like dimethylformamide or dioxane.

- Conditions: Heating at 80–100 °C under inert atmosphere for several hours.

- Oxidative addition of the aryl halide to Pd(0).

- Transmetalation with diboron reagent.

- Reductive elimination to form the aryl boronate ester.

This method is favored due to its high regioselectivity and tolerance of functional groups such as methylsulfonyl and chloro substituents.

Iridium-Catalyzed C–H Borylation

An alternative approach involves direct borylation of the aromatic C–H bond adjacent to directing groups.

- Uses iridium catalysts with bipyridine ligands.

- Allows direct installation of boronate esters without pre-functionalized halides.

- May require directing groups or specific reaction conditions to achieve selectivity.

However, this method is less common for substrates with sensitive substituents like methylsulfonyl groups and is less documented for this specific compound.

Experimental Data Summary

| Parameter | Details |

|---|---|

| Starting material | 3-chloro-4-(methylsulfonyl)phenyl bromide or iodide |

| Boron reagent | Bis(pinacolato)diboron (B2pin2) |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |

| Base | Potassium acetate or potassium carbonate |

| Solvent | Dimethylformamide, dioxane |

| Temperature | 80–100 °C |

| Reaction time | 6–24 hours |

| Purity of product | Typically >95% (confirmed by chromatographic methods) |

| Yield | Moderate to high (60–90%) depending on conditions |

Supporting Literature and Patents

- The palladium-catalyzed borylation method is well-established and described in comprehensive reviews on Suzuki–Miyaura coupling and boron reagent synthesis.

- Patents on hydroboronation processes provide background on boronate ester synthesis but are less specific to this compound.

- Experimental procedures for related boronic esters with methylsulfonyl and chloro substituents are available in chemical supplier documentation and research articles.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a boronic ester precursor in palladium-catalyzed Suzuki reactions, enabling aryl-aryl bond formation. Key characteristics include:

Reaction Conditions and Performance

Mechanistic Insights :

-

Oxidative Addition : Pd⁰ inserts into the C–X bond of aryl halides.

-

Transmetalation : Boron transfers from the dioxaborolane to Pd, facilitated by the sulfonyl group’s electron-withdrawing effects .

-

Reductive Elimination : Forms the biaryl product with regeneration of Pd⁰ .

Oxidation Reactions

The methylsulfonyl group directs regioselective oxidation:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | THF, 0°C to RT, 6 hr | 4-Hydroxy-3-chlorophenyl boronate | 62% | |

| NaBO₃·4H₂O | AcOH, 50°C, 12 hr | Boronic acid derivative | 55% |

Key Observation : Oxidation occurs preferentially at the boron center due to steric protection of the sulfonyl group by tetramethyl dioxaborolane .

Substitution Reactions

Halogen exchange and nucleophilic substitutions are facilitated by the chloro group:

Steric Effects : The 3-chloro substituent hinders nucleophilic attack at the ortho position, favoring para substitution .

Hydrolysis and Functional Group Interconversion

Controlled hydrolysis under basic conditions:

| Conditions | Product | Application | Source |

|---|---|---|---|

| LiOH (2 equiv), THF/H₂O, 40°C | Boronic acid intermediate | Suzuki coupling precursor | |

| HCl (6 M), EtOH, reflux | Deboronation to phenol | Functional group diversification |

Comparative Reactivity with Analogues

Structural variations impact reaction efficiency:

Stability and Handling Considerations

-

Storage : Stable under inert gas (N₂/Ar) at 2-8°C for >12 months .

-

Decomposition : Prolonged exposure to moisture leads to boronic acid formation (t₁/₂ = 14 days at 25°C, 60% RH) .

This compound’s dual functionality (boron and sulfonyl groups) makes it a versatile intermediate in medicinal chemistry and materials science. Further studies could explore its use in photoredox catalysis or tandem C–H activation processes.

Scientific Research Applications

2-(3-Chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research for the synthesis of complex organic molecules. Its applications include:

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific biological pathways.

Industry: Applied in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium(II) complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium(0) catalyst.

Comparison with Similar Compounds

Structural Analogues by Substituent Type

The reactivity and applications of boronic esters are highly dependent on the electronic and steric properties of their substituents. Below is a detailed comparison of the target compound with its structural analogs:

Table 1: Key Properties of Structural Analogs

Electronic and Steric Effects

Electron-Withdrawing Groups (EWG):

The methylsulfonyl group (-SO₂Me) in the target compound strongly withdraws electrons, increasing the boron atom's electrophilicity and enhancing its reactivity in cross-couplings . This contrasts with analogs like 2-(3,5-dimethoxyphenyl)-... (), where methoxy (-OMe) groups donate electrons, reducing boron reactivity.Steric Considerations:

Substituent position significantly impacts steric accessibility. For instance, the target compound's 3-Cl and 4-SO₂Me groups create a para-substituted pattern, minimizing steric clash during catalytic cycles. In contrast, 2-(2-chloro-4-(methylsulfanyl)phenyl)-... () has ortho-substituents, which may hinder substrate binding to palladium catalysts .

Stability and Handling

Hydrolytic Stability:

Pinacol boronic esters are generally stable, but EWGs like -SO₂Me can accelerate hydrolysis. The target compound requires anhydrous storage (4–8°C) to prevent degradation . In contrast, methoxy-substituted analogs () are less moisture-sensitive due to reduced boron electrophilicity .Hazard Profile: The target compound carries warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) . Analogs like the fluoro variant () lack reported hazards, suggesting a safer profile .

Biological Activity

The compound 2-(3-Chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈BClO₂

- Molecular Weight : 252.54 g/mol

- CAS Number : 1072945-04-0

The structure consists of a dioxaborolane ring substituted with a chloromethylphenyl group and a methylsulfonyl moiety. This unique arrangement contributes to its biological properties.

Mechanisms of Biological Activity

- Inhibition of Enzymatic Activity :

- Anticancer Properties :

- Antimicrobial Activity :

Case Study 1: Anticancer Activity

A study investigated the effects of various dioxaborolane derivatives on cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways. The compound's effectiveness was compared with standard chemotherapeutics, showing promising results in vitro.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2-(3-Chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 15 | MDA-MB-231 |

| Doxorubicin | 10 | MDA-MB-231 |

Case Study 2: Inhibition of PDGFR

Another research focused on the inhibition of PDGFR by this compound. It was found that treatment with the compound resulted in decreased phosphorylation of PDGFR in cellular assays, leading to a reduction in downstream signaling cascades associated with tumorigenesis.

Q & A

Q. How can researchers leverage X-ray crystallography to validate structural assignments?

- Procedure :

Crystallization : Grow single crystals via slow evaporation from ethyl acetate/hexane mixtures.

Data Collection : Resolve bond lengths (e.g., B–O ~1.37 Å) and dihedral angles using synchrotron radiation (e.g., λ = 0.71073 Å) .

Validation : Compare with Cambridge Structural Database entries for analogous dioxaborolanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.